![molecular formula C9H20N2O3 B2455879 Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate CAS No. 2361608-69-5](/img/structure/B2455879.png)
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate, commonly known as tBOC, is a chemical compound with various scientific research applications. It is a carbamate derivative of the amino acid serine, and its synthesis method involves the reaction of serine with tert-butyl chloroformate.
Mecanismo De Acción
The mechanism of action of tBOC as a protecting group involves the formation of a covalent bond between the carbamate group of tBOC and the amino group of the protected amino acid. This bond is stable under the reaction conditions used in peptide synthesis, but it can be selectively cleaved using mild conditions, such as treatment with acid or base. This selective cleavage allows for the controlled deprotection of specific amino acids during peptide synthesis.
Biochemical and Physiological Effects
tBOC itself does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, the peptides synthesized using tBOC as a protecting group can have various biochemical and physiological effects depending on their sequence and structure. For example, some peptides may have antimicrobial, antiviral, or anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tBOC as a protecting group has several advantages for lab experiments. It allows for the selective deprotection of specific amino acids during peptide synthesis, which is essential for the successful synthesis of complex peptides. It is also compatible with various reaction conditions and can be used in both solid-phase and solution-phase peptide synthesis. However, there are some limitations to the use of tBOC as a protecting group. It can be difficult to remove completely, which can lead to impurities in the final product. It is also not suitable for the synthesis of peptides containing certain amino acids, such as cysteine and methionine.
Direcciones Futuras
There are several future directions for the use of tBOC in scientific research. One area of interest is the development of new protecting groups that are more selective and easier to remove than tBOC. Another area of interest is the synthesis of peptides with specific biological activities, such as peptides with antimicrobial or anticancer properties. Additionally, the use of tBOC in combination with other protecting groups may allow for the synthesis of more complex peptides with specific three-dimensional structures. Overall, tBOC is a valuable tool in peptide synthesis and has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of tBOC involves the reaction of serine with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using chromatography. The yield of tBOC can vary depending on the reaction conditions, but it is typically around 70-80%.
Aplicaciones Científicas De Investigación
TBOC is widely used in scientific research as a protecting group for amino acids. It is commonly used in the synthesis of peptides, which are important molecules in biological research. Peptides are chains of amino acids that play a crucial role in various biological processes, such as signaling, enzyme activity, and protein-protein interactions. The use of tBOC as a protecting group allows for the selective deprotection of specific amino acids during peptide synthesis, which is essential for the successful synthesis of complex peptides.
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUZRASEMVBNR-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)
![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)
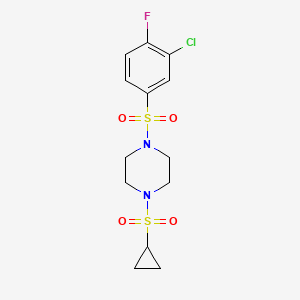
![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
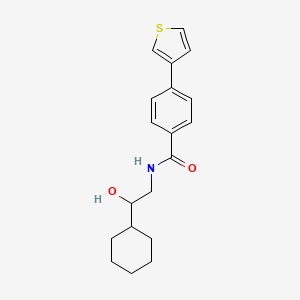
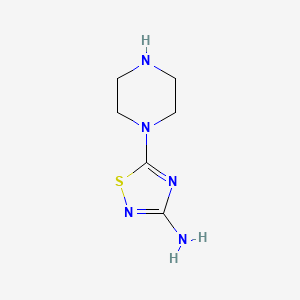
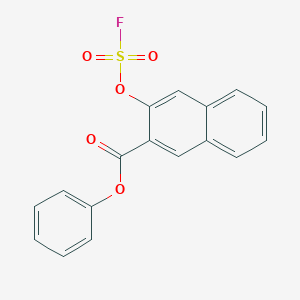
![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)
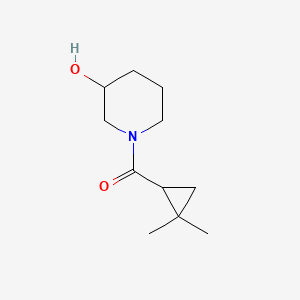
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)

